

Physical and chemical properties of 2-Methyl-3-(4'-methoxybenzoyl)indole

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Compound of Interest

Compound Name:	2-Methyl-3-(4'-methoxybenzoyl)indole
Cat. No.:	B1590704

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An In-depth Technical Guide to **2-Methyl-3-(4'-methoxybenzoyl)indole**

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.^[1] This guide provides a detailed technical overview of **2-Methyl-3-(4'-methoxybenzoyl)indole**, a specific derivative poised for interest in drug discovery. While this molecule is not extensively characterized in public literature, this document, written from the perspective of a Senior Application Scientist, extrapolates its physical and chemical properties based on well-established principles of indole chemistry and data from closely related analogues. We will cover its predicted physicochemical characteristics, anticipated spectroscopic data, a robust and detailed synthetic protocol, and its potential as a therapeutic agent, particularly in the context of anticancer research. This guide is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the exploration of novel indole-based compounds.

The 3-Aroylindole Scaffold: A Privileged Motif in Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, is a prevalent feature in biologically active molecules, including the essential amino acid tryptophan and the neurotransmitter serotonin.^{[2][3]} Its unique electronic properties and rigid structure make it an

ideal starting point for designing compounds that can interact with a wide range of biological targets.[4][5]

The functionalization of the indole core is critical to its therapeutic utility. Specifically, the C3 position is the most nucleophilic and reactive site for electrophilic substitution, making it a common point for chemical modification.[6] The introduction of an aroyl (aromatic ketone) group at this position creates a 3-aroylindole, a structural class known for potent biological activities. Many compounds within this class function as potent inhibitors of tubulin polymerization, a validated mechanism for anticancer agents.[7][8]

2-Methyl-3-(4'-methoxybenzoyl)indole incorporates three key structural features of interest:

- 2-Methyl Group: Substitution at the C2 position can influence the molecule's conformation and metabolic stability.
- 3-Aroyl Linker: The ketone at C3 acts as a critical hydrogen bond acceptor and influences the spatial orientation of the pendant aromatic ring.
- 4'-Methoxybenzoyl Group: The methoxy-substituted phenyl ring is a common feature in potent tubulin inhibitors, where it is believed to interact with the colchicine binding site on β -tubulin.[8]

This combination of features suggests that **2-Methyl-3-(4'-methoxybenzoyl)indole** is a promising candidate for further investigation, particularly in oncology drug development programs.

Predicted Physicochemical and Spectroscopic Properties

Direct experimental data for this specific molecule is sparse. However, we can reliably predict its core properties based on its constituent parts and data from analogous compounds. These predictions are invaluable for guiding synthesis, purification, and characterization efforts.

Physicochemical Data

The following table summarizes the anticipated physicochemical properties.

Property	Predicted Value	Rationale / Comparative Compound
Molecular Formula	C ₁₇ H ₁₅ NO ₂	From structure
Molecular Weight	265.31 g/mol	From structure
Appearance	White to off-white crystalline solid	Typical for pure organic compounds of this class. [9]
Melting Point	160 - 175 °C	Higher than 2-methylindole (57-59 °C) due to increased molecular weight and polarity from the aroyl group. Similar substituted 3-aryliindoles exhibit melting points in this range.
Solubility	Soluble in DMSO, DMF, Dichloromethane, Acetone. Sparingly soluble in Methanol, Ethanol. Insoluble in water.	The large nonpolar surface area dominates, but the ketone and N-H groups provide some polarity. Similar to other indole derivatives. [9][10]
LogP (Predicted)	~3.8 - 4.2	Estimated based on structural fragments. Indicates good membrane permeability.

Anticipated Spectroscopic Data

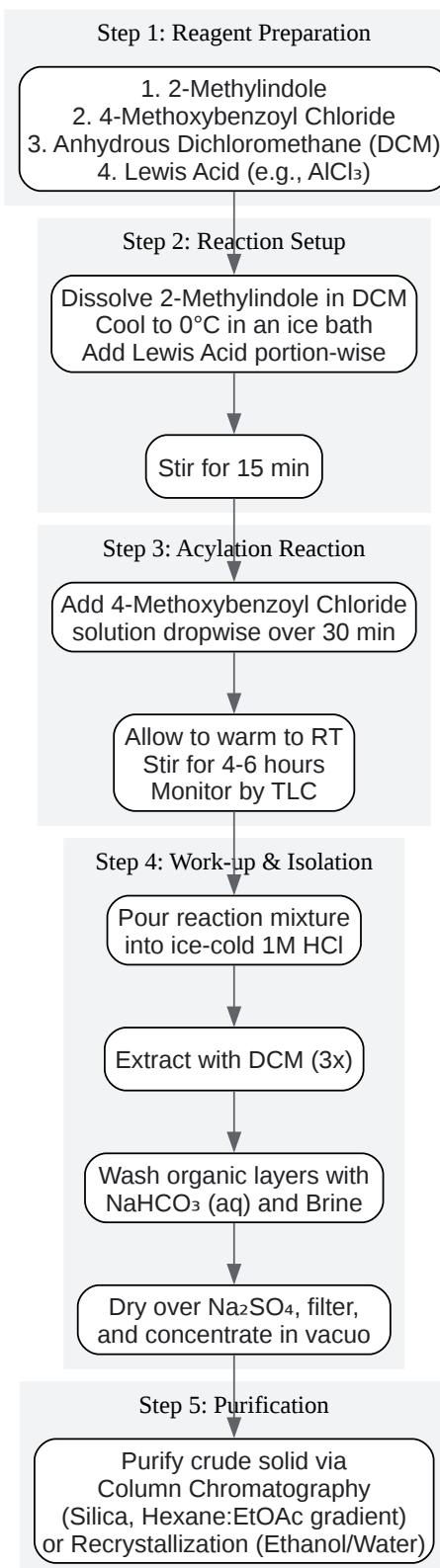
For any synthetic or medicinal chemist, unambiguous structural confirmation is paramount. The following table outlines the expected spectroscopic signatures for **2-Methyl-3-(4'-methoxybenzoyl)indole**.

Technique	Expected Signature
¹ H NMR (500 MHz, CDCl ₃)	δ ~8.1 (br s, 1H, NH), δ ~7.7-7.8 (d, 2H, Ar-H ortho to C=O), δ ~7.2-7.5 (m, 4H, Indole Ar-H), δ ~6.9-7.0 (d, 2H, Ar-H ortho to OMe), δ ~3.9 (s, 3H, -OCH ₃), δ ~2.5 (s, 3H, -CH ₃)
¹³ C NMR (125 MHz, CDCl ₃)	δ ~190 (C=O), δ ~163 (Ar-C-OMe), δ ~130-140 (Indole & Ar quarternary C), δ ~110-135 (Indole & Ar C-H), δ ~115 (Indole C3), δ ~55 (-OCH ₃), δ ~14 (-CH ₃)
IR (KBr)	ν ~3300 cm ⁻¹ (N-H stretch), ν ~1630 cm ⁻¹ (C=O stretch, conjugated), ν ~1600, 1510, 1450 cm ⁻¹ (C=C aromatic stretch), ν ~1250 cm ⁻¹ (C-O stretch, aryl ether)
HRMS (ESI+)	m/z [M+H] ⁺ calcd: 266.1176; found: 266.117x

Recommended Synthetic Protocol: Friedel-Crafts Acylation

The most direct and reliable method for preparing 3-aryliindoles is the Friedel-Crafts acylation of the corresponding indole.[11] This reaction leverages the high nucleophilicity of the indole C3 position. The protocol below is a self-validating system, relying on a well-established and robust chemical transformation.

Experimental Workflow Diagram

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Caption: Synthetic workflow for **2-Methyl-3-(4'-methoxybenzoyl)indole**.

Step-by-Step Methodology

Materials:

- 2-Methylindole (1.0 eq)
- 4-Methoxybenzoyl chloride (1.1 eq)
- Aluminum chloride (AlCl_3 , 1.2 eq) or another suitable Lewis acid
- Anhydrous Dichloromethane (DCM)
- 1M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for chromatography
- Solvents for chromatography (Hexanes, Ethyl Acetate)

Procedure:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N_2 or Argon), add 2-methylindole (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).
- Lewis Acid Addition: Cool the solution to 0 °C using an ice-water bath. Add the Lewis acid (e.g., AlCl_3 , 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting slurry for an additional 15 minutes at 0 °C. Causality Note: The Lewis acid coordinates to the carbonyl oxygen of the acid chloride, making the carbonyl carbon highly electrophilic and activating it for the attack by the electron-rich indole.
- Acylating Agent Addition: Dissolve 4-methoxybenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the reaction mixture dropwise via an addition funnel over 30

minutes.

- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 2-methylindole is consumed.
- Work-up: Carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and 1M HCl. Trustworthiness Note: This step quenches the reaction by hydrolyzing the Lewis acid and protonating any basic byproducts, ensuring a clean separation.
- Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer three times with DCM.
- Washing: Combine the organic layers and wash sequentially with saturated NaHCO_3 solution (to remove residual acid) and brine.
- Drying and Concentration: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure **2-Methyl-3-(4'-methoxybenzoyl)indole**.

Chemical Reactivity and Potential for Derivatization

Understanding the reactivity of the target compound is crucial for developing second-generation analogues in a drug discovery campaign.

Caption: Key reactive sites on **2-Methyl-3-(4'-methoxybenzoyl)indole**.

- N-H Position (Red): The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or arylated. This is a common strategy to modulate solubility and pharmacokinetic properties.
- Indole Benzene Ring (Blue): While C3 is the most reactive site, once it is functionalized, further electrophilic aromatic substitution (e.g., halogenation, nitration) can occur on the

benzo portion of the indole, typically at the C5 or C6 positions.

- Ketone Carbonyl (Green): The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH_4). This alcohol can then serve as a handle for further functionalization or can itself alter the biological activity profile.

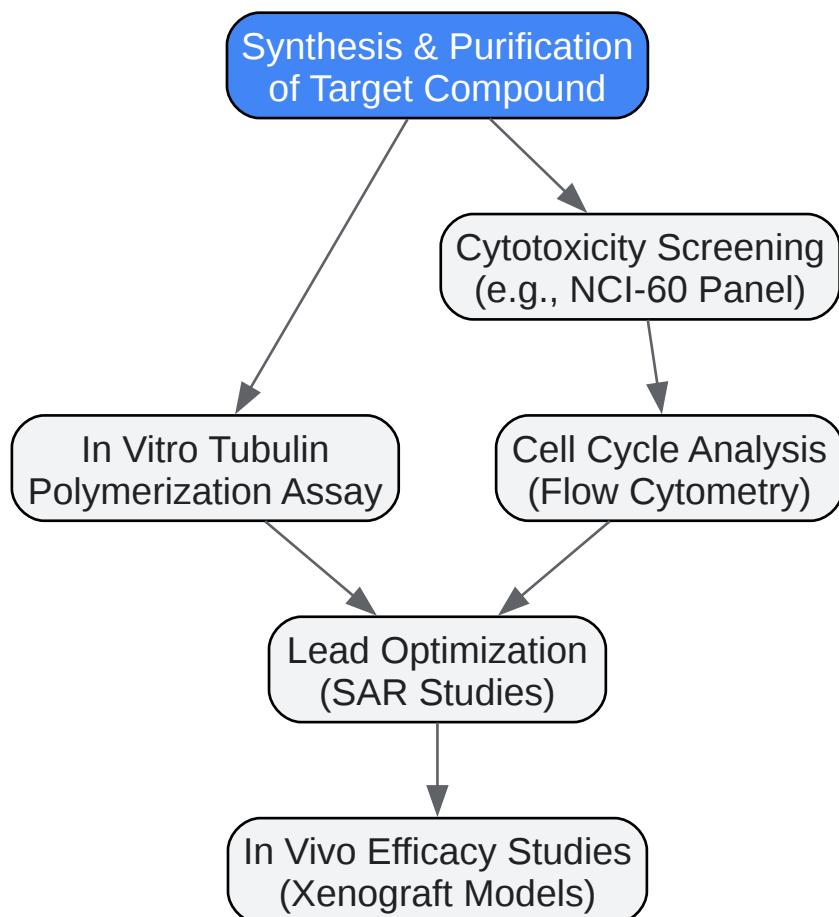
Potential Biological Activity and Therapeutic Applications

The structural motif of **2-Methyl-3-(4'-methoxybenzoyl)indole** is highly analogous to known tubulin polymerization inhibitors that act as vascular disrupting agents (VDAs) in cancer therapy.^[7]

Hypothetical Mechanism of Action

- Tubulin Binding: The compound is predicted to bind to the colchicine-binding site on β -tubulin. The 4-methoxyphenyl group is a key pharmacophore for this interaction.
- Inhibition of Polymerization: This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for cell division (mitosis).
- Cell Cycle Arrest & Apoptosis: The disruption of the mitotic spindle triggers a cell cycle checkpoint, leading to arrest in the G2/M phase and subsequent programmed cell death (apoptosis) in rapidly dividing cancer cells.

Drug Development Workflow



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Caption: High-level workflow for preclinical evaluation.

For drug development professionals, the path forward involves a structured evaluation. Following successful synthesis (A), the compound's direct effect on tubulin would be confirmed in a biochemical assay (B). Its potency against a panel of human cancer cell lines would be determined (C), with mechanistic follow-up studies to confirm its effect on the cell cycle (D). Promising results would trigger lead optimization efforts (E) to improve potency and drug-like properties, ultimately leading to in vivo testing (F).

Conclusion

2-Methyl-3-(4'-methoxybenzoyl)indole represents a molecule of significant interest at the intersection of synthetic and medicinal chemistry. While direct empirical data is not widely available, this guide has established a robust, scientifically-grounded framework for its properties and synthesis. By leveraging data from analogous structures, we have provided

predicted physicochemical and spectroscopic data to aid in its identification, a detailed and reliable synthetic protocol, and a clear rationale for its potential as an anticancer agent targeting tubulin polymerization. This document serves as a comprehensive starting point for any research team aiming to synthesize, characterize, and explore the therapeutic potential of this promising indole derivative.

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